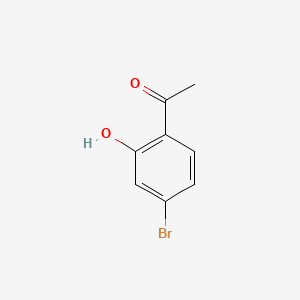

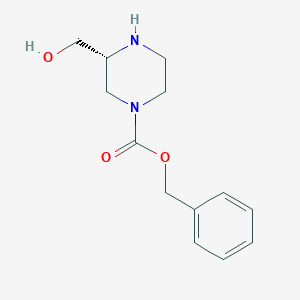

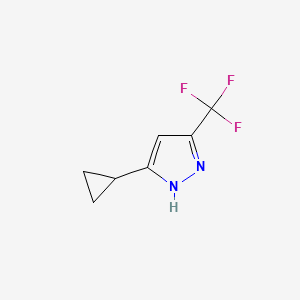

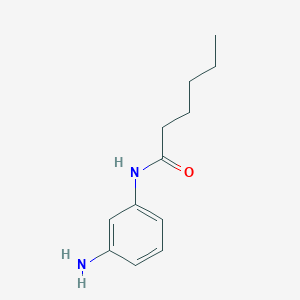

![molecular formula C13H23NO3 B1278166 Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-28-9](/img/structure/B1278166.png)

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Descripción general

Descripción

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (TBH7AC) is an organic compound that has been studied for its potential applications in medicinal and scientific research. TBH7AC is a derivative of spirooxindole, a class of compounds with a unique three-dimensional structure that is highly sought after in the pharmaceutical and research industries. TBH7AC has been found to have potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Synthesis of Derivatives : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This synthesis provides a basis for developing novel compounds with potential biological activities, offering a convenient entry point into new chemical spaces (Meyers et al., 2009).

Development of Novel Heterocyclic Compounds : Moskalenko and Boev (2012) reported the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its reaction with N,N-dimethylformamide dimethyl acetal. This reaction is a step towards preparing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Analytical and Structural Chemistry

- Assignment of Absolute Configuration : Jakubowska et al. (2013) conducted a study using NMR spectroscopy to assign the absolute configurations of related compounds. This study highlights the utility of analytical techniques in determining the structural aspects of similar spirocyclic compounds (Jakubowska et al., 2013).

Medicinal Chemistry

- Synthesis of Bioactive Compounds : Brock et al. (2012) explored the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, leading to the synthesis of (+)-pseudococaine hydrochloride. This research demonstrates the potential for synthesizing complex bioactive molecules using derivatives of this compound (Brock et al., 2012).

Pharmaceutical Applications

- Preparation of N-Boc-amino Acids : Rao et al. (2017) described the use of a related compound, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate, for preparing N-Boc-amino acids. This shows the application in protecting amino acids, a crucial step in peptide synthesis (Rao et al., 2017).

Safety and Hazards

The safety information for “Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is an organic intermediate commonly used in pharmaceutical design

Result of Action

The molecular and cellular effects of Tert-butyl 2-hydroxy-7-azaspiro[3It has been reported that a compound synthesized using this intermediate acts as a gpr119 agonist, which could be used in the treatment of diabetes and metabolic diseases .

Propiedades

IUPAC Name |

tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGBUXGQNHIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431487 | |

| Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240401-28-9 | |

| Record name | Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

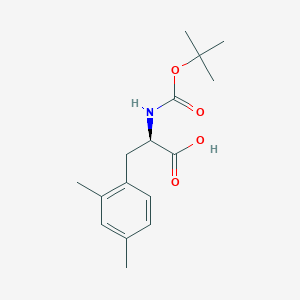

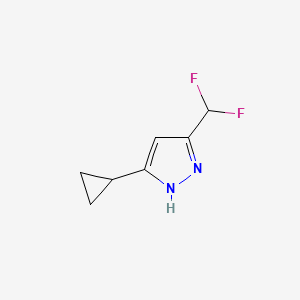

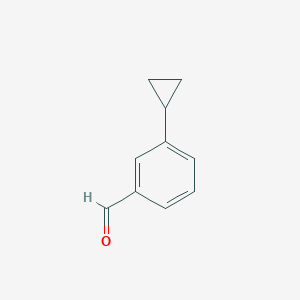

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)